molecular formula C34H32N4O6 B11521022 N'~1~,N'~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-diphenylcyclobutane-1,3-dicarbohydrazide

N'~1~,N'~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-diphenylcyclobutane-1,3-dicarbohydrazide

Cat. No.: B11521022
M. Wt: 592.6 g/mol
InChI Key: WKRIHBSLOYQCOW-CQFWSYKGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’3-BIS[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,4-DIPHENYLCYCLOBUTANE-1,3-DICARBOHYDRAZIDE typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2,4-diphenylcyclobutane-1,3-dicarbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’1,N’3-BIS[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,4-DIPHENYLCYCLOBUTANE-1,3-DICARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’1,N’3-BIS[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,4-DIPHENYLCYCLOBUTANE-1,3-DICARBOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’1,N’3-BIS[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,4-DIPHENYLCYCLOBUTANE-1,3-DICARBOHYDRAZIDE involves its ability to form stable complexes with metal ions, which can interact with biological molecules. The compound’s Schiff base moiety allows it to bind to metal ions, facilitating various biochemical reactions. Additionally, its phenolic hydroxyl groups can participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’1,N’3-BIS[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,4-DIPHENYLCYCLOBUTANE-1,3-DICARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential pharmacological applications make it a compound of significant interest in various fields of research .

Properties

Molecular Formula

C34H32N4O6

Molecular Weight

592.6 g/mol

IUPAC Name

1-N,3-N-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2,4-diphenylcyclobutane-1,3-dicarboxamide

InChI

InChI=1S/C34H32N4O6/c1-43-27-17-21(13-15-25(27)39)19-35-37-33(41)31-29(23-9-5-3-6-10-23)32(30(31)24-11-7-4-8-12-24)34(42)38-36-20-22-14-16-26(40)28(18-22)44-2/h3-20,29-32,39-40H,1-2H3,(H,37,41)(H,38,42)/b35-19+,36-20+

InChI Key

WKRIHBSLOYQCOW-CQFWSYKGSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)N/N=C/C4=CC(=C(C=C4)O)OC)C5=CC=CC=C5)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)NN=CC4=CC(=C(C=C4)O)OC)C5=CC=CC=C5)O

Origin of Product

United States

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